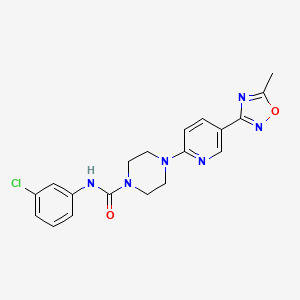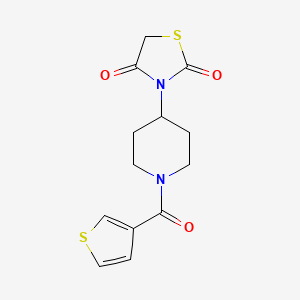
N-(4-chlorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S2 and its molecular weight is 461.98. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity Evaluation
Several studies have focused on the synthesis of new derivatives bearing different heterocyclic ring systems to evaluate their potential antitumor activity. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized using a similar structural approach and screened for their antitumor activity against a wide range of human tumor cell lines. Some compounds showed considerable anticancer activity against specific cancer cell lines, highlighting the potential of these molecules in antitumor applications (Yurttaş, Tay, & Demirayak, 2015).
Crystal Structure Analysis
The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into the structural aspects of these compounds. Such analyses are crucial for understanding the molecular geometry and potential interactions of these molecules, which could be beneficial in designing drugs with enhanced efficacy and reduced side effects (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial Activity
Compounds derived from similar chemical structures have shown antimicrobial activity against a panel of bacteria, mycobacteria, and fungi. The activity of these compounds against mycobacteria, in particular, suggests their potential use in treating infections caused by mycobacterial species. Structural modifications in these compounds can lead to varying degrees of activity, indicating the importance of structural-activity relationships in the development of new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Optoelectronic Properties
Research into thiazole-based polythiophenes, including those with structures similar to the compound , has explored their optoelectronic properties. These studies are crucial for the development of materials used in electronic and photonic devices, such as organic light-emitting diodes (OLEDs) and solar cells. Understanding the optoelectronic properties of these compounds can lead to the development of new materials with improved performance in these applications (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
Compounds with a thiazole nucleus, like “N-(4-chlorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide”, often target enzymes or receptors in the body that are involved in critical biochemical pathways .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting the function of the target enzyme or receptor. The presence of functional groups like the thiazole ring and the acetamide group could play a key role in this interaction .
Biochemical Pathways
The inhibition of the target enzyme or receptor by “N-(4-chlorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” could disrupt certain biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors like the compound’s solubility, stability, and molecular size could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-28-18-8-6-16(7-9-18)24-20(27)13-30-21-25-17(12-29-21)10-19(26)23-11-14-2-4-15(22)5-3-14/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGGBDCQGGXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2691699.png)


![(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2691707.png)
![3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2691710.png)
![3-[(3-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2691711.png)
![1-[(4-Methoxyphenyl)methyl]-3-(3-phenylmethoxypyridin-2-yl)urea](/img/structure/B2691712.png)
![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2691713.png)